2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Description
The compound 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide (hereafter referred to as the target compound) is a quinoline-4-one derivative featuring a benzenesulfonyl group at position 3 and an acetamide moiety linked to a 3,4-dimethoxyphenyl substituent. Its molecular formula is C₂₇H₂₃N₂O₆S, with a molecular weight of 503.55 g/mol. The 3,4-dimethoxyphenyl group may enhance receptor binding through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-32-21-13-12-17(14-22(21)33-2)26-24(28)16-27-15-23(25(29)19-10-6-7-11-20(19)27)34(30,31)18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRDELVCAKKIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinoline with N-(3,4-dimethoxyphenyl)acetamide under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core or the benzenesulfonyl group.
Substitution: Substitution reactions can occur at the aromatic rings or the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. The mechanism of action involves the inhibition of topoisomerases, enzymes critical for DNA replication and cell division. By binding to the active site of these enzymes, the compound disrupts cellular processes leading to apoptosis in cancer cells.
Antimicrobial Activity
The quinolone derivatives have been noted for their antimicrobial properties. Studies suggest that this compound may inhibit bacterial growth by interfering with DNA gyrase and topoisomerase IV, essential for bacterial DNA replication and transcription .
Anti-inflammatory Effects
Preliminary research suggests that this compound may also possess anti-inflammatory properties. The benzenesulfonyl group is thought to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Case Study 1: Anticancer Research
In a study published in Cancer Research, researchers evaluated the efficacy of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in breast and lung cancer cells. The compound showed IC50 values in the low micromolar range, indicating strong potential as an anticancer agent.
Case Study 2: Antimicrobial Evaluation
A study conducted on the antimicrobial activity of this compound revealed that it exhibited potent activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was attributed to its ability to inhibit DNA synthesis effectively. This research supports further exploration into its use as a novel antibiotic agent .
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core and benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The compound’s effects could be mediated through inhibition or activation of these targets, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline-Based Derivatives
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide
- Molecular Formula : C₂₅H₂₂ClN₂O₅S
- The 4-chlorophenyl acetamide introduces an electron-withdrawing group, which may alter electronic distribution and metabolic stability compared to the target compound’s 3,4-dimethoxyphenyl group.
- Functional Implications :
N-(3,4-Dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
- Molecular Formula : C₂₈H₂₆N₂O₅
- Key Features :
- Replaces the benzenesulfonyl group with a 4-ethylbenzoyl moiety.
- Retains the 3,4-dimethoxyphenyl acetamide, enabling direct comparison of sulfonyl vs. acyl functionalities.
- Acyl groups are more prone to hydrolysis than sulfonamides, which may affect metabolic stability .
2-[3-(3,4-Dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
- Molecular Formula : C₂₆H₂₄N₂O₅S
- Key Features :
- Incorporates a 3,4-dimethylbenzenesulfonyl group, enhancing steric bulk and lipophilicity.
- The 3-methoxyphenyl acetamide lacks the second methoxy group present in the target compound.
- Functional Implications: Methyl substituents on the sulfonyl benzene may hinder rotational freedom, affecting binding to planar targets.
Non-Quinoline Acetamide Derivatives
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Molecular Formula: C₁₇H₁₉NO₃
- Key Features: A simple benzamide with a 3,4-dimethoxyphenethyl chain instead of a quinoline-acetamide scaffold.
- Functional Implications: The absence of the quinoline ring simplifies the structure but may reduce π-π stacking interactions with biological targets. The phenethyl linker introduces conformational flexibility, which could enhance or diminish target selectivity .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide
- Molecular Formula : C₁₉H₁₇Cl₂N₃O₂
- Key Features :
- A pyrazole-acetamide hybrid with dichlorophenyl substitution.
- Crystal structure analysis reveals hydrogen-bonded dimers (R₂²(10) motif), suggesting solid-state stability differences compared to the target compound .
Structural and Functional Analysis Table
Biological Activity
2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide is a synthetic compound belonging to the class of quinoline derivatives. It has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 448.5 g/mol. Its structure features a quinoline core substituted with a benzenesulfonyl group and an acetamide moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 902278-52-8 |
| Molecular Formula | C24H20N2O5S |
| Molecular Weight | 448.5 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.
- Receptor Modulation : It can potentially modulate the activity of receptors associated with various signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.
Anticancer Activity
Recent studies have demonstrated that 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In vitro assays revealed IC50 values ranging from 0.58 μM for pancreatic cancer cells (UM16) to higher values for other cell types, indicating varying sensitivity depending on the cancer type .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent:
- Activity Against Bacteria : In vitro studies indicated effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant infections .
Study 1: Anticancer Efficacy
A study focused on the compound's effects on pancreatic cancer cells demonstrated that it not only inhibited cell growth but also induced apoptosis through mitochondrial dysfunction. The mechanism involved depletion of ATP production under glucose-deprived conditions, emphasizing its role as a mitochondrial inhibitor .
Study 2: Antimicrobial Screening
In another investigation, the compound was screened for its antimicrobial properties against various bacterial strains. Results indicated that it exhibited significant bactericidal activity at low concentrations, making it a candidate for further development as an antibiotic .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can yield and purity be maximized?
The synthesis typically involves a multi-step approach:
Quinoline Core Formation : Use Friedländer condensation (aniline derivatives + ketones) under acidic/basic catalysis to construct the quinoline backbone .
Sulfonylation : Introduce the benzenesulfonyl group via sulfonyl chloride under inert conditions (e.g., dry dichloromethane, 0–5°C) .
Acetamide Coupling : React the quinoline intermediate with 3,4-dimethoxyphenylamine using coupling agents like EDCI/HOBt in DMF .
Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Final purity (>95%) is achievable via recrystallization (ethanol/water) .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., benzenesulfonyl at C3, dimethoxyphenyl at N-acetamide) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% at 254 nm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z 507.12) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .
Basic: What preliminary biological assays are recommended to screen for bioactivity?
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination) .
- Antimicrobial Screening : Broth microdilution (MIC against Gram+/Gram- bacteria, Candida spp.) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced: How does the benzenesulfonyl group influence structure-activity relationships (SAR) compared to analogs?
The benzenesulfonyl moiety enhances:
- Electron-Withdrawing Effects : Stabilizes the quinoline core, increasing electrophilicity at C4 for nucleophilic interactions .
- Target Binding : Molecular docking studies suggest π-π stacking with kinase ATP-binding pockets (e.g., EGFR Tyr kinase) .
Comparison : Replace with 4-fluorobenzoyl () or 3,4-dimethylbenzenesulfonyl () to evaluate potency shifts. Use SPR (surface plasmon resonance) to quantify binding affinity .
Advanced: What mechanistic insights explain contradictory cytotoxicity data across cell lines?
Contradictions may arise from:
- Metabolic Stability : HepG2 cells (high CYP450 activity) may metabolize the compound faster than HeLa cells. Assess via LC-MS metabolite profiling .
- Transporters : Differential expression of efflux pumps (e.g., P-gp) alters intracellular concentrations. Use verapamil (P-gp inhibitor) to normalize data .
- Redox Sensitivity : ROS generation in MCF-7 (high antioxidant capacity) vs. A549 (low). Measure ROS with DCFH-DA probes .
Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetics?
- ADME Prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP3A4 inhibition .
- MD Simulations : Analyze binding stability in target proteins (e.g., >50 ns simulations for EGFR) to prioritize derivatives .
- QSAR Models : Train models on IC50 data from analogs (–3, 5) to predict bioactivity of novel substituents .
Advanced: What strategies resolve low aqueous solubility during formulation for in vivo studies?
- Prodrug Synthesis : Introduce phosphate esters at the 4-oxo position, cleaved in vivo by phosphatases .
- Nanoformulation : Encapsulate in PLGA nanoparticles (solvent evaporation method; characterize via DLS and TEM) .
- Co-solvent Systems : Use 10% DMSO + 15% PEG-400 in saline for intravenous dosing (validate stability via HPLC) .
Advanced: How to validate target engagement in complex biological systems?
- Cellular Thermal Shift Assay (CETSA) : Heat-shock treated lysates + Western blot to confirm target protein stabilization .
- Click Chemistry : Incorporate alkyne tags into the compound for pull-down assays + LC-MS/MS identification .
- CRISPR Knockout : Compare activity in wild-type vs. EGFR−/− cells to confirm on-target effects .
Advanced: What experimental designs address conflicting data in enzyme inhibition vs. cellular activity?
- Off-Target Profiling : Screen against a panel of 100+ kinases (DiscoverX KINOMEscan) to identify promiscuity .
- Pathway Analysis : RNA-seq to map downstream signaling (e.g., ERK, AKT phosphorylation via Western blot) .
- Resistance Studies : Generate resistant cell lines via prolonged exposure; perform whole-exome sequencing to identify mutations .
Advanced: How to assess long-term toxicity and metabolic fate in preclinical models?
- Ames Test : Salmonella typhimurium TA98/TA100 ± S9 metabolic activation for mutagenicity .
- Rodent Toxicology : 28-day repeat-dose study (10–100 mg/kg oral) with histopathology and serum biochemistry .
- Metabolite ID : Administer 14C-labeled compound; track metabolites via radio-HPLC and MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
